molecular formula C27H26INO4S B589907 Defluoro Tosyloxy AM-694 CAS No. 335160-96-8

Defluoro Tosyloxy AM-694

Cat. No.: B589907
CAS No.: 335160-96-8
M. Wt: 587.472
InChI Key: UDDMALGYZYGULS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Defluoro Tosyloxy AM-694 is a synthetic compound known for its application in scientific research, particularly in the field of proteomics. It is a derivative of AM-694, a compound used to map the distribution of CB1 receptors. The molecular formula of this compound is C27H26INO4S, and it has a molecular weight of 587.47 .

Preparation Methods

The synthesis of Defluoro Tosyloxy AM-694 involves several steps, starting with the preparation of the core structure, followed by the introduction of the tosyloxy group. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities .

Chemical Reactions Analysis

Defluoro Tosyloxy AM-694 undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include reducing agents, solvents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may result in the replacement of the tosyloxy group with other functional groups .

Scientific Research Applications

Defluoro Tosyloxy AM-694 is primarily used in scientific research for proteomics studies. It serves as a biochemical tool to study protein interactions and functions. Additionally, it is used in the preparation of labeled compounds for research purposes. Its applications extend to various fields, including chemistry, biology, medicine, and industry, where it aids in the development of new drugs and the study of biological pathways .

Mechanism of Action

The mechanism of action of Defluoro Tosyloxy AM-694 involves its interaction with specific molecular targets, such as proteins and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular functions. Detailed studies on its mechanism of action help in understanding its potential therapeutic applications .

Comparison with Similar Compounds

Defluoro Tosyloxy AM-694 can be compared with other similar compounds, such as AM-694 and its derivatives. While AM-694 is known for its role in mapping CB1 receptors, this compound offers unique properties due to the presence of the tosyloxy group. This modification enhances its stability and reactivity, making it a valuable tool in research. Other similar compounds include Defluoro Hydroxy AM-694 and 1-Defluoropentyl AM-694, each with distinct chemical properties and applications .

Properties

IUPAC Name

5-[3-(2-iodobenzoyl)indol-1-yl]pentyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26INO4S/c1-20-13-15-21(16-14-20)34(31,32)33-18-8-2-7-17-29-19-24(22-9-4-6-12-26(22)29)27(30)23-10-3-5-11-25(23)28/h3-6,9-16,19H,2,7-8,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDMALGYZYGULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.